molecular formula C5H5N5S B2600058 {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine CAS No. 21308-93-0

{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine

Cat. No.: B2600058
CAS No.: 21308-93-0
M. Wt: 167.19
InChI Key: RERNGNNLBDXXGZ-UHFFFAOYSA-N
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Description

{[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged thiazolo[5,4-d]pyrimidine scaffold, a recognized purine bioisostere, which grants it significant potential for interacting with a variety of biological targets . The incorporation of a hydrazine functional group at the 7-position provides a highly reactive handle for further synthetic elaboration, enabling researchers to develop diverse libraries of novel molecules for biological screening. The core thiazolo[5,4-d]pyrimidine structure is of high interest in pharmaceutical development. Research on analogous structures has demonstrated potent biological activities, including nanomolar affinity as antagonists at adenosine A1 and A2A receptors, which are relevant targets for central nervous system disorders such as depression and Parkinson's disease . Furthermore, this scaffold has been investigated as a key structural component in inhibitors for various kinases, such as phosphatidylinositide 3-kinases (PI3K), Tie-2, and RAF/VEGFR2, highlighting its utility in oncology research . The presence of the hydrazine moiety in your compound allows for the synthesis of derivatives such as thiosemicarbazides or hydrazones, which are pharmacophores known to impart anticancer properties in related heterocyclic systems . As such, this compound serves as a critical building block for researchers aiming to explore new chemical space in the development of potential therapeutic agents for cancer, neurological conditions, and other diseases.

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-7-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERNGNNLBDXXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)SC=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine

The synthesis of this compound typically involves the reaction of thiazolo[5,4-d]pyrimidine derivatives with hydrazine. For instance, a notable study describes the synthesis of 7-hydrazino derivatives from 7-chloro-thiazolo[5,4-d]pyrimidines through nucleophilic displacement reactions with hydrazine hydrate. This method allows for the formation of various substituted hydrazine derivatives which can be further modified to enhance biological activity .

Antiviral Activity

Research indicates that compounds derived from thiazolo[5,4-d]pyrimidines exhibit antiviral properties. Specifically, derivatives synthesized from 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine have shown promising results against the bovine viral diarrhea virus (BVDV), suggesting their potential as lead molecules for developing antiviral agents .

Anticancer Properties

Several studies have investigated the cytotoxic effects of thiazolo-containing compounds on cancer cell lines. For example, pyridopyrimidine-thiazole hybrids have been synthesized and evaluated for their cytotoxicity against MCF-7 and HeLa cell lines. The results demonstrated significant cytotoxic effects, indicating their potential as anticancer agents .

Anti-inflammatory and Analgesic Effects

Compounds containing thiazolo and pyridazinone fragments have been shown to possess anti-inflammatory and analgesic activities. A series of novel compounds were synthesized and tested in vivo for these properties, yielding promising results that warrant further exploration .

Case Study 1: Antiviral Screening

In a study focused on synthesizing new thiazolo[5,4-d]pyrimidines, researchers conducted preliminary antiviral screening against BVDV. The synthesized compounds were subjected to various biological assays to evaluate their efficacy. Some derivatives exhibited notable antiviral activity, suggesting their potential utility in treating viral infections .

Case Study 2: Cytotoxic Evaluation

A series of pyridopyrimidine-thiazole hybrids were synthesized and tested for cytotoxicity against cancer cell lines MCF-7 and HeLa using MTT assays. The study found that several compounds displayed significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Activity TypeCompound DerivativeBiological Effect
Antiviral7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidineActive against BVDV
AnticancerPyridopyrimidine-thiazole hybridsCytotoxic against MCF-7 and HeLa cells
Anti-inflammatory/AnalgesicThiazole-pyridazinone fragmentsDemonstrated analgesic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and biological activities:

Compound Class Core Structure Substituents Synthesis Method Biological Activity Reference
{[1,3]Thiazolo[5,4-d]pyrimidin-7-yl}hydrazine Thiazolo[5,4-d]pyrimidine Hydrazine at C7 Condensation of halogenated precursors with hydrazine hydrate Anticancer (angiogenesis inhibition: IC50 = 1.65–3.52 μM) ; Antimicrobial
Pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines Pyrazolo-triazolo-pyrimidine Aryl groups at C5 and phenyl at C2 Cyclization of 7-hydrazino-pyrazolopyrimidines with electrophiles Not explicitly stated; structural analogs used in antimicrobial studies
Thiadiazolo[3,2-a]pyrimidines Thiadiazolo-pyrimidine Carbohydrazinyl at C6, phenyl at C7 Hydrazine-mediated cleavage of ethyl carboxylate groups Antimicrobial (agar diffusion assays)
Thiazolo[4,5-b]pyridines Thiazolo-pyridine Cyano, isonicotinamido, diaryl substituents Michael addition of α,β-unsaturated ketones with malononitrile Antimicrobial (vs. E. coli, B. subtilis, fungi)
Boronate-diarylpyrimidines Thiazolo[5,4-d]pyrimidine Boronate-containing aryl groups at C5, methyl/cyano at C3/C4 Buchwald-Hartwig coupling of boronate anilines with chloropyrimidines Anti-HIV (non-nucleoside reverse transcriptase inhibitors)
Pyrazolo[4,3-e]thiadiazolo-pyrimidines Pyrazolo-thiadiazolo-pyrimidine Amino at C3, oxo at C4 Cyclization with hydrazine hydrate or phenylhydrazine Antiproliferative (cancer cell lines)

Detailed Research Findings

Structural and Functional Variations

  • Substituent Effects : The position and nature of substituents critically influence activity. For instance, chlorophenyl and methyl groups in thiazolo[5,4-d]pyrimidine derivatives (e.g., compounds 3l and 3m in ) enhance angiogenesis inhibition (IC50 = 1.65–3.52 μM), whereas boronate groups in ’s 3d and 3e confer anti-HIV activity .
  • Hydrazine Reactivity : The hydrazine group facilitates diverse reactions, such as:
    • Formylation/Acetylation : reports formylation with ethyl formate to yield Schiff bases, while acetylation with acetic anhydride generates triacetyl derivatives .
    • Cyclization : In , hydrazine reacts with α,β-unsaturated ketones to form pyrazolo-thiazolo-pyrimidines with antimicrobial properties .

Biological Activity

The compound {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazole-containing compounds. The general synthetic route can be summarized as follows:

  • Formation of Thiazolo-Pyrimidine Framework : The initial step involves creating a thiazolo-pyrimidine scaffold through cyclization reactions involving thiosemicarbazones and carbonyl compounds.
  • Hydrazine Reaction : The resulting thiazole derivatives undergo further reaction with hydrazine to yield the final product, this compound.

Antimicrobial Properties

Research indicates that compounds derived from the thiazolo-pyrimidine framework exhibit significant antimicrobial activity. A study highlighted that various derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
    • Compound A : MIC = 50 µg/mL against Staphylococcus aureus.
    • Compound B : MIC = 75 µg/mL against Escherichia coli.

These values demonstrate that modifications at specific positions on the thiazole ring can enhance antimicrobial efficacy .

Anti-inflammatory and Analgesic Activities

In vivo studies have demonstrated that this compound exhibits notable anti-inflammatory and analgesic properties. A series of related compounds were tested for these activities:

  • Pain Models : In experimental pain models, compounds showed a reduction in pain response comparable to standard analgesics.
  • Inflammation Models : The compounds reduced inflammation markers significantly in animal models, indicating their potential as anti-inflammatory agents .

Case Study 1: Analgesic Activity

In a controlled study involving rodents, a derivative of this compound was administered to evaluate its analgesic effects. The results indicated a significant decrease in pain behavior measured by the tail-flick test compared to the control group.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiazolo-pyrimidine derivatives against clinical isolates of E. coli. The study found that certain modifications led to enhanced activity against resistant strains.

Research Findings Summary

CompoundActivity TypeMIC (µg/mL)Notes
AAntimicrobial50Effective against S. aureus
BAntimicrobial75Effective against E. coli
CAnalgesic-Significant pain reduction
DAnti-inflammatory-Reduced inflammation markers

Q & A

What are the standard synthetic routes for introducing hydrazine groups into thiazolo-pyrimidine scaffolds?

Methodological Answer:
A common approach involves reacting ethylcarboxylate derivatives of thiazolo-pyrimidine with hydrazine under reflux conditions. For example, 2-R-5-oxo-5-H-6-ethylcarboxylate-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine (1 mmol) reacts with hydrazine (1 mmol) in ethanol at 78°C, yielding the carbohydrazine derivative in 87% after 2–3 hours . Key steps include monitoring reaction progress via TLC and optimizing solvent choice (e.g., ethanol enhances yield due to its polarity and boiling point).

How do substituents (e.g., R = H, CH₃, Ph-) influence the reactivity and stability of hydrazine-functionalized thiazolo-pyrimidines?

Methodological Answer:
Substituents on the thiazolo-pyrimidine core significantly affect electronic and steric properties. For instance:

  • Electron-donating groups (e.g., CH₃): Increase nucleophilicity of the hydrazine moiety, accelerating cyclization but potentially reducing thermal stability.
  • Aromatic groups (e.g., Ph-): Enhance π-stacking interactions, improving crystallinity but requiring longer reaction times due to steric hindrance .
    Advanced studies should combine NMR (e.g., ¹H/¹³C chemical shifts) with DFT calculations to map substituent effects on reaction pathways.

What analytical techniques are most reliable for characterizing hydrazine-modified thiazolo-pyrimidines?

Methodological Answer:

  • NMR Spectroscopy: Key signals include NH₂ protons (δ ~4.35 ppm in ¹H NMR) and carbonyl carbons (δ ~165–168 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolves structural ambiguities, particularly for compounds with aromatic substituents .
    Cross-validation using multiple techniques is critical to confirm purity and regiochemistry.

How can solvent selection be optimized for synthesizing hydrazine derivatives of thiazolo-pyrimidines?

Methodological Answer:
Ethanol (78°C) is optimal for balancing solubility and reaction kinetics, as demonstrated by yields >85% in thiadiazolo-pyrimidine synthesis . Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification. Systematic screening via DoE (Design of Experiments) with variables like solvent polarity, boiling point, and hydrogen-bonding capacity can identify ideal conditions.

How should researchers resolve contradictions in reported reaction yields for hydrazine-functionalized heterocycles?

Methodological Answer:
Discrepancies often arise from variations in:

  • Hydrazine stoichiometry: Excess hydrazine (≥1.2 eq.) can drive reactions to completion but risks side products.
  • Temperature control: Precise thermostatic regulation (±2°C) minimizes byproducts .
    To reconcile data, replicate reactions under standardized conditions (e.g., inert atmosphere, controlled heating) and employ HPLC to quantify impurities.

What methodologies are recommended for evaluating the biological activity of thiazolo-pyrimidine-hydrazine derivatives?

Methodological Answer:

  • Antimicrobial Assays: Use agar dilution methods (MIC determination) against Gram-positive/negative strains .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Molecular Docking: Predict binding affinities to targets like DHFR (dihydrofolate reductase) using AutoDock Vina .
    Include positive controls (e.g., cisplatin) and validate results with dose-response curves.

How can computational chemistry enhance the design of thiazolo-pyrimidine-hydrazine derivatives?

Methodological Answer:

  • Reaction Path Search: Use Gaussian or ORCA for quantum mechanical calculations to model cyclization transition states .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis.
  • Machine Learning: Train models on existing datasets (e.g., ChEMBL) to predict bioactivity or synthetic feasibility .
    Integrate computational results with high-throughput experimentation for rapid optimization.

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